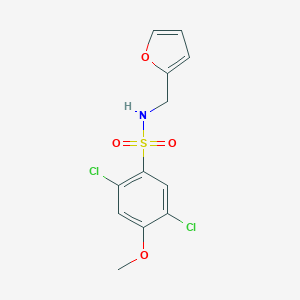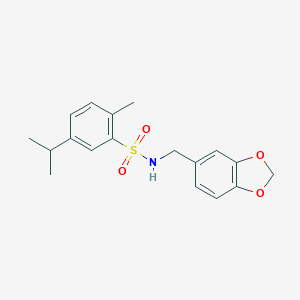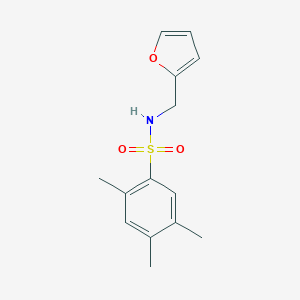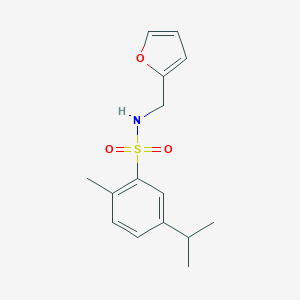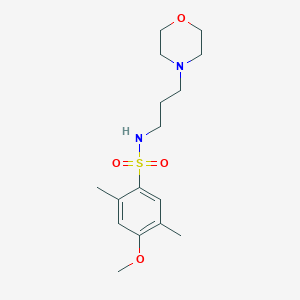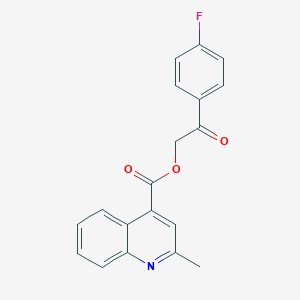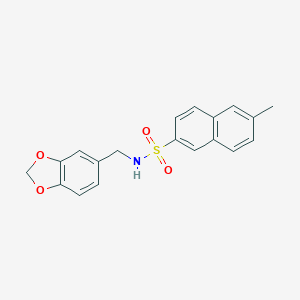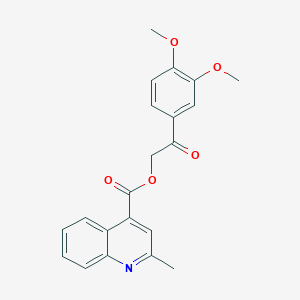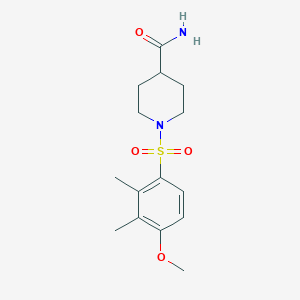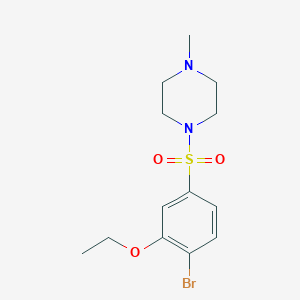
(Z)-3-methyl-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-methyl-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid is a synthetic organic compound characterized by its complex structure, which includes a morpholinosulfonyl group attached to a phenyl ring, an amino group, and a but-2-enoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-methyl-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid typically involves multiple steps:
-
Formation of the Morpholinosulfonyl Phenyl Intermediate
Starting Materials: 4-nitrophenylsulfonyl chloride and morpholine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed.
Procedure: The nitrophenylsulfonyl chloride is reacted with morpholine to form 4-(morpholinosulfonyl)phenylamine.
-
Coupling with But-2-enoic Acid Derivative
Starting Materials: The intermediate from step 1 and a suitable but-2-enoic acid derivative.
Reaction Conditions: The coupling reaction is typically performed in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Procedure: The intermediate is coupled with the but-2-enoic acid derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the but-2-enoic acid moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.
Substitution: Substituted phenyl derivatives with various functional groups attached to the phenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-3-methyl-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, pharmaceuticals, or as an intermediate in the production of more complex molecules.
Mécanisme D'action
The mechanism of action of (Z)-3-methyl-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-3-methyl-4-((4-(morpholinyl)phenyl)amino)-4-oxobut-2-enoic acid: Similar structure but without the sulfonyl group.
(Z)-3-methyl-4-((4-(sulfonyl)phenyl)amino)-4-oxobut-2-enoic acid: Lacks the morpholine ring.
(Z)-3-methyl-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic ester: Ester derivative of the acid.
Uniqueness
The presence of both the morpholinosulfonyl group and the but-2-enoic acid moiety in (Z)-3-methyl-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid makes it unique. This combination of functional groups can confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
(Z)-3-methyl-4-(4-morpholin-4-ylsulfonylanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6S/c1-11(10-14(18)19)15(20)16-12-2-4-13(5-3-12)24(21,22)17-6-8-23-9-7-17/h2-5,10H,6-9H2,1H3,(H,16,20)(H,18,19)/b11-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPPOHWJHZRCNH-KHPPLWFESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
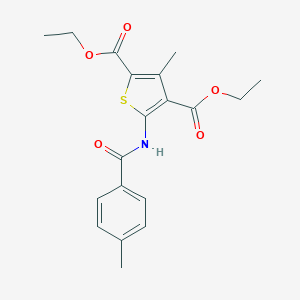
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511520.png)
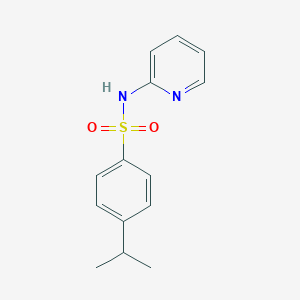
![N-(4-{[2-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B511524.png)
